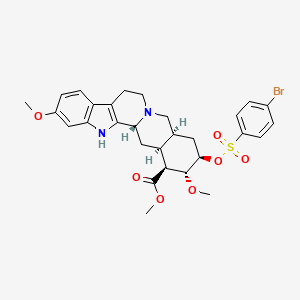![molecular formula C8H5BrFNS B586673 2-(Bromomethyl)-7-fluorobenzo[d]thiazole CAS No. 143163-71-7](/img/structure/B586673.png)
2-(Bromomethyl)-7-fluorobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-7-fluorobenzo[d]thiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromomethyl group at the 2-position and a fluorine atom at the 7-position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole typically involves the bromination of 7-fluoro-1,3-benzothiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-7-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzothiazoles.
Applications De Recherche Scientifique
2-(Bromomethyl)-7-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors and fluorescent probes.
Chemical Biology: It serves as a precursor for the synthesis of molecular probes used in studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 7-position.
7-Fluoro-1,3-benzothiazole: Lacks the bromomethyl group at the 2-position.
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-7-fluorobenzo[d]thiazole is unique due to the combined presence of both the bromomethyl and fluorine substituents, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and material science .
Propriétés
Numéro CAS |
143163-71-7 |
|---|---|
Formule moléculaire |
C8H5BrFNS |
Poids moléculaire |
246.097 |
Nom IUPAC |
2-(bromomethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
Clé InChI |
UYZVMFZDEOUYNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CBr |
Synonymes |
2-(BROMOMETHYL)-7-FLUOROBENZOTHIAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)

![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)

